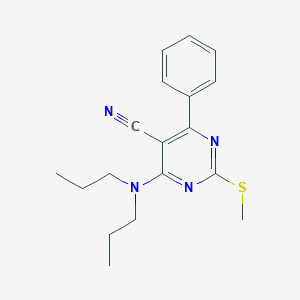
5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one in lab experiments is its potential anticancer and neuroprotective properties. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one. One potential direction is to further investigate the mechanism of action of this compound and its potential applications in the treatment of cancer and neurological disorders. Additionally, future research could focus on developing more efficient synthesis methods for this compound and exploring its potential applications in other areas of scientific research. Finally, future research could also focus on developing new derivatives of this compound with enhanced properties and reduced toxicity.
Synthesemethoden
The synthesis of 5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. The resulting product is then subjected to further chemical reactions to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one has been found to have various applications in scientific research. This compound has been extensively studied for its potential anticancer properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one |
|---|---|
Molekularformel |
C24H20N4O2 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one |
InChI |
InChI=1S/C24H20N4O2/c1-15-7-12-19-20(13-15)27-24(26-19)22-21(29)14-28(23(22)25)16-8-10-18(11-9-16)30-17-5-3-2-4-6-17/h2-13H,14,25H2,1H3,(H,26,27) |
InChI-Schlüssel |
YZRMZMCOHMCMQH-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B253892.png)
![2-(Methylsulfanyl)-4-phenyl-6-[4-(1-pyrrolidinyl)anilino]-5-pyrimidinecarbonitrile](/img/structure/B253893.png)


![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)
![4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253901.png)
![Ethyl 2-({[(3-hydroxy-1,2,4-triazin-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253903.png)



![4-[(2-Methoxyethyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253909.png)
![4-[(3-Hydroxypropyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253910.png)
![2-[4-(7-cyano-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B253912.png)
![8-(4-tert-butylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253913.png)